molecular formula C6H6F2N2 B14918123 (2,6-Difluoropyridin-4-yl)methanamine

(2,6-Difluoropyridin-4-yl)methanamine

Cat. No.: B14918123
M. Wt: 144.12 g/mol
InChI Key: ZFYNPDFLPNZVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Difluoropyridin-4-yl)methanamine is a fluorinated pyridine derivative with the molecular formula C6H6F2N2. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the pyridine ring and a methanamine group at the 4 position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoropyridin-4-yl)methanamine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,6-difluoropyridine with formaldehyde and ammonia under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2,6-Difluoropyridin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,6-Difluoropyridin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules for studying enzyme mechanisms and drug interactions.

    Medicine: It is explored for its potential use in the design of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of (2,6-Difluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methanamine group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: (2,6-Difluoropyridin-4-yl)methanamine is unique due to the specific positioning of fluorine atoms and the presence of the methanamine group, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

(2,6-difluoropyridin-4-yl)methanamine

InChI

InChI=1S/C6H6F2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2

InChI Key

ZFYNPDFLPNZVRP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.